molecular formula C6H11BrO2 B2926164 4-(2-Bromoethoxy)butan-2-one CAS No. 2168706-94-1

4-(2-Bromoethoxy)butan-2-one

Cat. No. B2926164
M. Wt: 195.056
InChI Key: MMONSBBJNWQXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Bromoethoxy)butan-2-one” is a chemical compound with the CAS Number: 2168706-94-1 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromoethoxy)butan-2-one” is represented by the InChI Code: 1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3 . The molecular weight of the compound is 195.06 .

Scientific Research Applications

Elongation of Aldehydo Sugars

4-(2-Bromoethoxy)butan-2-one has been utilized in the elongation of aldehydo sugars. A study by Casiraghi et al. (1990) demonstrated that 2-(trimethylsiloxy)furan reacts with sugar aldehydes, producing γ-C-glycosylated butenolides. These butenolides are homochiral and can be manipulated into higher carbon sugars, indicating a potential application in complex sugar synthesis (Casiraghi et al., 1990).

Synthesis of Brominated Organic Compounds

Jas (1991) presented a method for synthesizing 4-bromo-2,5-dihydro-2-oxofuran from tetrahydro-2,4-dioxofuran. The process includes the reaction with a Vilsmeier reagent, leading to stable synthetic precursors for 2,5-dihydro-2-oxofuranide. This indicates its role in creating brominated furans, which are important in organic synthesis (Jas, 1991).

Preparation of Nitro Aromatic Ethers

In a study by Harikumar and Rajendran (2014), 1-butoxy-4-nitrobenzene was prepared using 4-nitrophenol with n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst. This demonstrates its utility in the synthesis of nitro aromatic ethers, which are valuable in various chemical industries (Harikumar & Rajendran, 2014).

Acid-Catalyzed Reactions of Biomass-Derived Oxygenates

Walker et al. (2018) explored the Bronsted-acid-catalyzed reactions of various oxygenates, including ethyl tert-butyl ether and others, in solvent mixtures. This research highlights the role of similar compounds in understanding and optimizing reactions relevant to biomass conversion and renewable energy sources (Walker et al., 2018).

Synthesis of Antiinflammatory Compounds

Goudie et al. (1978) synthesized a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, demonstrating antiinflammatory activity. This suggests a potential application of similar compounds in developing new antiinflammatory drugs (Goudie et al., 1978).

Optical Gating of Synthetic Ion Channels

A study by Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group for synthetic ion channels. This research indicates the potential of similar compounds in creating light-responsive materials for applications in sensing and information processing (Ali et al., 2012).

properties

IUPAC Name

4-(2-bromoethoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMONSBBJNWQXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)butan-2-one

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